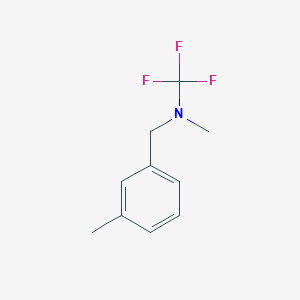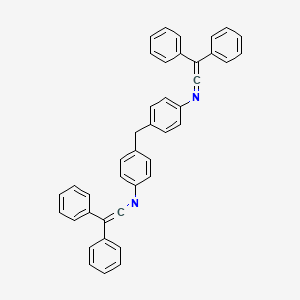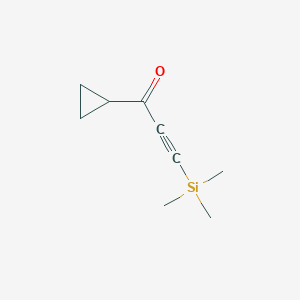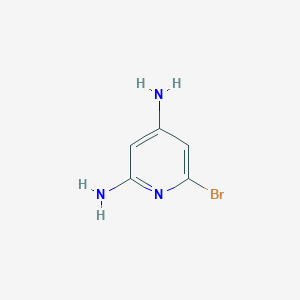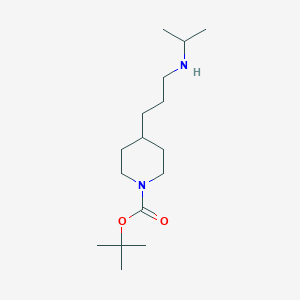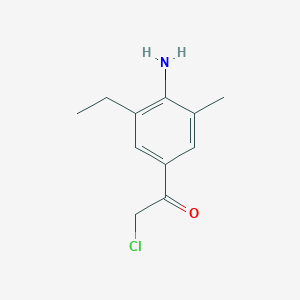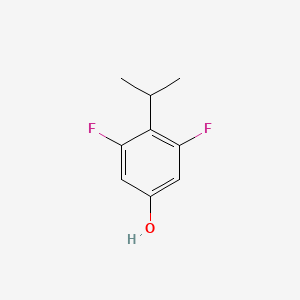
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate is a chemical compound with a pyridine ring substituted with a hydroxyethyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate typically involves the esterification of 5-(1-hydroxyethyl)pyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-(1-oxoethyl)pyridine-3-carboxylate.
Reduction: Formation of 5-(1-hydroxyethyl)pyridine-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
科学的研究の応用
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 5-(hydroxymethyl)pyridine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group.
Ethyl 5-(1-hydroxyethyl)pyridine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate is unique due to the presence of both a hydroxyethyl group and a methyl ester, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct properties compared to its analogs.
特性
CAS番号 |
38940-64-6 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-6,11H,1-2H3 |
InChIキー |
WVNTUMMLZVFENY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CN=C1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


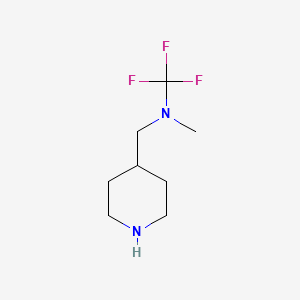
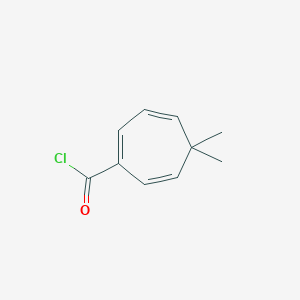



![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
